molecular formula C7H10N2OS B13296145 2-Amino-3-(thiophen-2-yl)propanamide

2-Amino-3-(thiophen-2-yl)propanamide

Cat. No.: B13296145
M. Wt: 170.23 g/mol
InChI Key: KUKXXILGYGAFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(thiophen-2-yl)propanamide (CAS 114779-90-7) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C₇H₁₀N₂OS and a molecular weight of 170.23 g/mol, this propanamide derivative features a thiophene heterocycle, a scaffold of significant interest in medicinal chemistry . The compound's structure, which includes both amino and amide functional groups, makes it a valuable building block for the synthesis of more complex molecules and provides sites for hydrogen bonding with biological targets . Thiophene-containing compounds are extensively studied for their wide range of potential therapeutic applications, which include antimicrobial, anti-inflammatory, and anticancer activities . As a research chemical, this compound can serve as a key intermediate in organic synthesis and medicinal chemistry efforts to develop new pharmacological agents . The compound is characterized by techniques such as NMR and mass spectrometry to ensure identity and purity. This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-amino-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C7H10N2OS/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H2,9,10)

InChI Key

KUKXXILGYGAFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Pathways to 2-Amino-3-(thiophen-2-yl)propanamide

Traditional synthetic routes rely on well-established organic reactions, building the molecule step-by-step from simpler, commercially available starting materials.

The final and crucial step in the synthesis of this compound is the formation of the primary amide from its corresponding carboxylic acid precursor, 2-amino-3-(thiophen-2-yl)propanoic acid. This transformation is a cornerstone of peptide chemistry. bachem.comwikipedia.org

Direct amidation via the uncatalyzed reaction of a carboxylic acid and an amine (or ammonia) is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be "activated". This is achieved using a variety of coupling reagents that convert the carboxyl group's hydroxyl into a better leaving group, facilitating nucleophilic attack by ammonia. fishersci.co.ukiris-biotech.de

Common strategies include:

Carbodiimide-based Coupling: Reagents like Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. bachem.comfishersci.co.uk To minimize side reactions and racemization at the chiral center, additives such as 1-hydroxy-benzotriazole (HOBt) are often included. wikipedia.org

Phosphonium and Aminium/Uronium Reagents: These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and lead to rapid amide bond formation. iris-biotech.depeptide.com They have become popular choices in both solution-phase and solid-phase peptide synthesis. bachem.com

While cyclization is a common strategy in thiophene (B33073) chemistry for generating fused heterocyclic systems like thieno[2,3-d]pyrimidines, it is not a direct pathway to the acyclic propanamide structure of the target molecule. arkat-usa.org The synthesis of this compound relies on linear amidation of its amino acid precursor.

Table 1: Common Coupling Reagents for Amide Synthesis

Reagent Class Example(s) Byproduct Characteristics Notes
Carbodiimides DCC, DIC, EDC DCC/DIC byproducts (ureas) are often insoluble; EDC byproduct is water-soluble. bachem.compeptide.com Widely used; often requires additives like HOBt to suppress racemization. bachem.com
Phosphonium Salts BOP, PyBOP, PyAOP Water-soluble phosphine (B1218219) oxides. Highly reactive and efficient; less prone to forming guanidinium (B1211019) byproducts. wikipedia.org
Aminium/Uronium Salts HBTU, TBTU, HATU, COMU Water-soluble tetramethylurea. Very popular for high coupling rates and minimal side reactions. iris-biotech.depeptide.com
Anhydrides T3P (Propanephosphonic acid anhydride) Water-soluble phosphoric acids. Known for high yields and low epimerization; considered a green reagent. wikipedia.org

The thiophene ring is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. derpharmachemica.com Its incorporation into the target molecule hinges on the synthesis of the 2-aminothiophene core. The Gewald aminothiophene synthesis is a powerful and widely used multicomponent reaction for preparing polysubstituted 2-aminothiophenes. arkat-usa.orgresearchgate.netwikipedia.org

The Gewald reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile (B47326) in the presence of elemental sulfur and a base (like morpholine (B109124) or triethylamine). wikipedia.orgorganic-chemistry.org The mechanism proceeds through three main steps: derpharmachemica.comwikipedia.org

Knoevenagel Condensation: The base catalyzes the condensation between the carbonyl compound and the active methylene (B1212753) compound to form an α,β-unsaturated nitrile intermediate.

Sulfur Addition: Elemental sulfur adds to the β-carbon of the intermediate.

Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene ring.

While the classic Gewald reaction builds a 2-aminothiophene from acyclic precursors, other classical methods like the Paal-Knorr thiophene synthesis (from a 1,4-dicarbonyl compound and a sulfur source) or the Fiesselmann synthesis provide alternative routes to the thiophene ring system itself, which can then be further functionalized. derpharmachemica.comorganic-chemistry.org

The most direct precursor to this compound is its corresponding α-amino acid, 2-amino-3-(thiophen-2-yl)propanoic acid . achemblock.com The synthesis of this key intermediate can be accomplished using several classical methods for α-amino acid synthesis, adapted for the thiophene side chain.

Potential synthetic routes include:

Alkylation of Glycine (B1666218) Equivalents: A common approach involves the alkylation of a nucleophilic glycine synthon with an electrophilic thiophene building block. For instance, a malonic ester synthesis variant can be used, where diethyl aminomalonate is alkylated with 2-(chloromethyl)thiophene. Subsequent hydrolysis and decarboxylation would yield the desired amino acid. youtube.com

Strecker Synthesis: This method involves a one-pot reaction between 2-thiophenecarboxaldehyde, ammonia, and cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the target α-amino acid.

From Thiophene Derivatives: The synthesis can start with functionalized thiophenes. For example, 2-thiophenecarbonyl chloride can be used as a building block in the synthesis of modified amino acids derived from ornithine. nih.gov

Development and Optimization of Novel Synthetic Protocols

Modern synthetic chemistry emphasizes the development of not only efficient but also enantioselective and environmentally benign processes.

Since this compound possesses a stereocenter at the α-carbon, controlling its stereochemistry is critical. Asymmetric synthesis aims to produce a single enantiomer, which is often essential for biological applications. Several strategies can be employed to achieve enantiomeric purity. rsc.org

Catalytic Asymmetric Synthesis: This is one of the most elegant approaches, utilizing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Methods applicable to the synthesis of the precursor α-amino acid include the asymmetric alkylation of α-iminoesters or the asymmetric hydrogenation of a dehydroamino acid precursor. acs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach provides reliable stereocontrol but requires additional synthetic steps for attachment and removal.

Enzymatic Resolution: This biocatalytic method uses enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the two. For example, an enzyme could selectively hydrolyze the methyl ester of racemic 2-amino-3-(thiophen-2-yl)propanoic acid, leaving the other enantiomeric ester unreacted.

Applying green chemistry principles to the synthesis of this compound and its precursors can significantly reduce environmental impact. researchgate.net

Key green strategies include:

Alternative Energy Sources: The use of ultrasound tandfonline.comresearchgate.netresearchgate.net or microwave irradiation wikipedia.org has been shown to dramatically accelerate reactions like the Gewald synthesis. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating. jocpr.comrsc.org

Green Solvents and Catalysts: Replacing hazardous organic solvents is a primary goal of green chemistry. Water has been used as a solvent for ultrasound-promoted Gewald reactions. tandfonline.com For the amidation step, enzymatic catalysis using lipases in green solvents like cyclopentyl methyl ether offers a sustainable alternative to chemical coupling reagents, which often have poor atom economy and generate toxic waste. nih.gov Boric acid has also been explored as a green catalyst for solvent-free amidation. researchgate.net

Atom Economy: Multicomponent reactions, such as the Gewald synthesis, are inherently atom-economical as they combine three or more starting materials into a final product in a single step, minimizing waste. organic-chemistry.orgthieme-connect.com

Table 2: Green Approaches in the Synthesis of Thiophene and Amide Motifs

Synthetic Step Green Strategy Description Advantages
Thiophene Synthesis (Gewald) Ultrasound Irradiation Uses acoustic cavitation to accelerate the reaction. jocpr.comrsc.org Shorter reaction times, higher yields, milder conditions. researchgate.net
Thiophene Synthesis (Gewald) Aqueous Media Utilizes water as a benign solvent. tandfonline.com Reduces reliance on volatile organic compounds (VOCs).
Thiophene Synthesis (Gewald) Catalyst-Free Conditions Can be ignited by reagents like sodium polysulfide under ultrasound, avoiding traditional base catalysts. researchgate.net Simplifies purification, avoids catalyst toxicity.
Amide Formation Enzymatic Amidation Uses lipases (e.g., Candida antarctica lipase (B570770) B) as biocatalysts. nih.gov High selectivity, mild conditions, biodegradable catalyst, minimal byproducts.
Amide Formation Microwave-Assisted Synthesis Uses microwave heating under solvent-free conditions with a catalyst like ceric ammonium nitrate. mdpi.com Rapid, efficient, and reduces solvent waste.
Amide Formation Electrosynthesis Uses electricity to drive the amide bond formation. Avoids stoichiometric reagents, can be highly efficient and sustainable. rsc.org

Strategies for Derivatization and Structural Diversification

The structural framework of this compound offers multiple sites for chemical modification, including the amide nitrogen, the propanamide backbone, the alpha-amino group, and the thiophene ring. These sites can be selectively functionalized to generate a diverse library of analogues.

Modifications of the Amide Nitrogen and Propanamide Backbone

The primary amide of this compound presents a key site for derivatization. Standard N-alkylation and N-arylation reactions can introduce a wide range of substituents, thereby modulating the compound's polarity, lipophilicity, and hydrogen bonding capacity. While direct alkylation of primary amides can be challenging, it can be achieved under specific conditions using strong bases and alkyl halides.

Furthermore, the propanamide backbone can be altered, for instance, through homologation or by introducing substituents at the alpha or beta positions, although this often requires a de novo synthesis of the modified amino acid precursor.

Table 1: Representative Modifications of the Amide Nitrogen

Modification TypeReagents and ConditionsResulting Structure
N-AlkylationNaH, Alkyl Halide, DMFR-NH-C(O)-CH(NH₂)-CH₂-Thiophene
N-AcylationAcyl Chloride, PyridineR-C(O)-NH-C(O)-CH(NH₂)-CH₂-Thiophene
N-ArylationAryl Halide, Palladium Catalyst, BaseAr-NH-C(O)-CH(NH₂)-CH₂-Thiophene

Note: This table presents generalized reaction types. Specific conditions may vary based on the substrate and desired product.

Functionalization of the Alpha-Amino Group

The alpha-amino group is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can significantly impact the molecule's biological activity and physicochemical properties.

Standard acylation reactions with acyl chlorides or anhydrides readily form the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamide derivatives. Reductive amination with aldehydes or ketones, typically using a reducing agent like sodium cyanoborohydride, provides access to N-alkylated and N-arylated analogues. This method is particularly useful for introducing a wide array of substituents.

Bioconjugation strategies can also be employed to attach the molecule to larger entities such as peptides or proteins. This often involves the use of bifunctional linkers that react with the amino group.

Table 2: Key Functionalizations of the Alpha-Amino Group

Reaction TypeReagents and ConditionsResulting Functional Group
AcylationAcyl Chloride, Base-NH-C(O)-R
SulfonylationSulfonyl Chloride, Base-NH-SO₂-R
Reductive AminationAldehyde/Ketone, NaBH₃CN-NH-CHR₂
Urea FormationIsocyanate-NH-C(O)-NH-R

Note: This table outlines common functionalization strategies. R represents a variable organic substituent.

Substitutions and Transformations on the Thiophene Ring

The thiophene ring in this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various substituents. The electron-rich nature of the thiophene ring facilitates reactions such as halogenation, nitration, and acylation. The position of substitution is directed by the existing side chain.

For instance, bromination of a similar compound, 2-amino-3-(thiophen-2-yl)propanoic acid, can be achieved, suggesting that direct halogenation of the propanamide is feasible. smolecule.com Metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated thiophene ring open up possibilities for introducing a wide range of aryl, heteroaryl, or alkyl groups.

Furthermore, the 2-aminothiophene moiety can serve as a precursor for the synthesis of fused heterocyclic systems. For example, 2-aminothiophene-3-carboxamides can be cyclized to form thieno[2,3-d]pyrimidines, which are a class of compounds with significant biological activities. nih.govresearchgate.netchemscene.comyale.edu This transformation represents a significant structural diversification of the original scaffold.

Table 3: Common Transformations of the Thiophene Ring

Reaction TypeReagents and ConditionsTypical Outcome
HalogenationNBS or Br₂Bromination of the thiophene ring
NitrationHNO₃/H₂SO₄Nitration of the thiophene ring
Friedel-Crafts AcylationAcyl Chloride, Lewis AcidAcylation of the thiophene ring
Suzuki CouplingArylboronic acid, Pd catalyst, BaseArylation of a halogenated thiophene ring
Thieno[2,3-d]pyrimidine (B153573) formationFormamide or other cyclizing agentsFused pyrimidine (B1678525) ring system

Note: The regioselectivity of these reactions can be influenced by the substituents on the thiophene ring and the reaction conditions.

Regioselective and Stereoselective Synthesis of Analogues

The development of regioselective and stereoselective synthetic methods is paramount for generating specific isomers of derivatized this compound. Regioselectivity is crucial when performing substitutions on the thiophene ring, as multiple positions are available for reaction. The choice of directing groups and reaction conditions can control the site of functionalization.

Stereoselectivity is of utmost importance due to the chiral center at the alpha-carbon of the propanamide backbone. Asymmetric synthesis of β-amino acids and their derivatives is a well-established field, and these methods can be adapted for the synthesis of enantiomerically pure analogues of this compound. nih.govrsc.org This can involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, the asymmetric synthesis of β-aryl-β-amino acids has been extensively studied and provides a framework for the stereocontrolled synthesis of thiophene-containing analogues. google.com The use of chiral catalysts, such as those based on transition metals or organocatalysts, can facilitate the enantioselective formation of the desired stereoisomer. beilstein-journals.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and stereochemistry of the compound.

Proton (¹H) NMR Spectroscopy Applications

Proton NMR would be used to identify the number and types of hydrogen atoms in 2-Amino-3-(thiophen-2-yl)propanamide. Each unique proton environment would produce a distinct signal (resonance) in the spectrum. Key expected signals would include those for the protons on the thiophene (B33073) ring, the methine (CH) and methylene (B1212753) (CH₂) groups of the propanamide backbone, and the protons of the primary amine (NH₂) and amide (CONH₂) groups. The chemical shift (δ, in ppm), signal splitting (multiplicity), and integration (area under the signal) would provide critical structural information. For instance, the protons on the thiophene ring would appear in the aromatic region (typically δ 6.5-8.0 ppm) and their splitting pattern would confirm the 2-substitution pattern.

Carbon-13 (¹³C) NMR Spectroscopy Applications

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. Expected signals would correspond to the carbonyl carbon of the amide group (typically δ 170-180 ppm), the carbons of the thiophene ring (typically δ 120-145 ppm), and the aliphatic carbons of the propanamide backbone. The precise chemical shifts help in assigning each carbon to its position in the molecular structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would establish which protons are coupled to each other, for example, showing the connection between the methine proton and the adjacent methylene protons in the propanamide chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the thiophene ring to the propanamide backbone and the position of the functional groups.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound (molecular formula C₇H₁₀N₂OS), high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular mass (170.0568) with high precision, thereby verifying its elemental composition. Under techniques like electron ionization (EI), the molecule would fragment in a predictable manner. Analysis of the mass-to-charge ratio (m/z) of these fragments would help to piece together the structure. Key fragments would likely arise from the loss of the amide group, cleavage of the bond between the thiophene ring and the side chain, and fragmentation of the thiophene ring itself.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

N-H stretching of the primary amine and amide groups (typically in the 3200-3500 cm⁻¹ region).

C-H stretching of the thiophene ring and the aliphatic backbone.

C=O stretching of the amide carbonyl group (a strong band around 1650-1690 cm⁻¹).

C-N stretching and N-H bending vibrations.

Vibrations characteristic of the thiophene ring (C=C and C-S stretching).

Raman spectroscopy would provide complementary information, particularly for non-polar bonds and the thiophene ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The chromophore in this compound is the thiophene ring. The UV-Vis spectrum would be expected to show absorption maxima (λmax) characteristic of the π → π* electronic transitions within this aromatic system. The position and intensity of these absorption bands can be influenced by the substitution on the ring and the solvent used for the analysis.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal of the substance. For a compound like this compound, this analysis would yield a wealth of structural information, including specific bond lengths, bond angles, and torsion angles, defining the molecule's exact conformation in the solid state.

The resulting crystal structure would reveal the spatial relationship between the thiophene ring and the amino-propanamide side chain. It would also elucidate the intermolecular forces that govern the crystal packing, such as hydrogen bonds involving the amino and amide groups, as well as potential π-π stacking interactions between thiophene rings of adjacent molecules. This information is crucial for understanding the compound's physical properties and its potential interactions in a biological context.

Table 1. Representative Crystallographic Data Parameters
ParameterDescriptionValue
Chemical FormulaThe elemental composition of the molecule.C₇H₁₀N₂OS
Formula WeightThe mass of one mole of the compound.170.23 g/mol
Crystal SystemThe symmetry system of the crystal lattice.Data not available
Space GroupThe specific symmetry group of the crystal.Data not available
Unit Cell DimensionsThe lengths and angles of the unit cell.Data not available
Volume (V)The volume of the unit cell.Data not available
ZThe number of molecules in the unit cell.Data not available

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass fractions of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. This technique is essential for verifying the empirical formula of a newly synthesized substance, thereby confirming its stoichiometric purity. The process typically involves the complete combustion of a small, precisely weighed sample, followed by the quantitative measurement of the resulting combustion products (e.g., CO₂, H₂O, N₂, and SO₂).

For this compound, with the molecular formula C₇H₁₀N₂OS, the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. smolecule.comchemscene.com Experimental results from an actual analysis are then compared to these theoretical values. A close agreement, typically within ±0.4%, between the found and calculated percentages provides strong evidence for the compound's identity and purity. While specific experimental findings for this compound are not detailed in the surveyed literature, the theoretical values serve as the benchmark for such an analysis.

Table 2. Elemental Composition of this compound
ElementTheoretical Mass %Experimental Mass %
Carbon (C)49.38%Data not available
Hydrogen (H)5.92%Data not available
Nitrogen (N)16.46%Data not available
Oxygen (O)9.40%Data not available
Sulfur (S)18.84%Data not available

Computational and Theoretical Investigations of Molecular Attributes and Interactions

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic nature of 2-Amino-3-(thiophen-2-yl)propanamide. These methods are instrumental in predicting molecular geometry, orbital energies, and charge distributions, which collectively govern the molecule's chemical behavior.

Density Functional Theory (DFT) Calculations for Optimized Geometries

DFT calculations are a cornerstone of computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of thiophene (B33073), calculations are commonly performed using Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a basis set such as 6-311G(d,p). mdpi.com These calculations typically reveal that the thiophene ring maintains a planar conformation, a characteristic of its aromatic nature. The amino acid side chain, in its lowest energy state, tends to adopt an extended configuration to minimize steric hindrance.

Vibrational frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. Analysis of the optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available.

Table 1: Representative Optimized Geometric Parameters for a Thiophene-Amino Acid Scaffold

Parameter Atom Pair/Triplet Typical Calculated Value
Bond Length C-S (thiophene) 1.73 - 1.75 Å
C-N (amino) 1.45 - 1.47 Å
C=O (amide) ~1.23 Å
Bond Angle C-S-C (thiophene) ~92.2°
O-C-N (amide) ~123.5°

Note: These values are representative for thiophene-containing amino acid derivatives and are consistent with DFT B3LYP calculations.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

For this compound and related structures, the HOMO is typically localized over the electron-rich thiophene ring and the nitrogen atom of the amino group, highlighting these as the primary sites for electrophilic attack. The LUMO is often distributed across the propanamide backbone, particularly the carbonyl group. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors

Parameter Calculated Value Range Significance
HOMO Energy -6.35 to -6.85 eV Electron-donating ability
LUMO Energy -1.42 to -1.85 eV Electron-accepting ability
HOMO-LUMO Gap (ΔE) 4.57 to 5.43 eV Chemical reactivity and stability
Chemical Hardness (η) 2.29 to 2.72 eV Resistance to change in electron configuration

| Electrophilicity Index (ω) | 0.64 to 0.81 eV | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, MEP analysis typically shows the most negative potential (red) localized around the oxygen atom of the carbonyl group and the nitrogen of the amino group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. The regions around the hydrogen atoms of the amino group and the sulfur atom often show a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Attack Sites

Fukui functions are used to determine the most reactive sites within a molecule with greater precision. These reactivity indices are derived from changes in electron density as the number of electrons in the system changes. The function f(r) indicates the propensity of a site at position r to undergo a nucleophilic attack (when adding an electron) or an electrophilic attack (when removing an electron). Condensed Fukui functions provide atom-specific reactivity indices. This analysis can pinpoint specific atoms within the thiophene ring or the propanamide chain that are most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Landscape and Flexibility Analysis

While quantum chemical methods provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and flexibility over time. By simulating the motion of atoms and molecules using classical mechanics, MD can explore the different conformations that this compound can adopt in solution.

These simulations, often employing force fields like AMBER or CHARMM, can map the potential energy surface of the molecule, revealing the relative energies of different conformers (rotational isomers) and the energy barriers between them. This information is crucial for understanding how the molecule's shape can change, which influences its ability to interact with biological targets such as proteins. For molecules with flexible side chains, like the propanamide group, MD simulations can characterize the range of motion and dominant conformations, providing a more complete understanding of its molecular behavior in a dynamic environment.

Molecular Docking Studies for Receptor-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The thiophene scaffold, a core component of this compound, is recognized as a privileged structure in medicinal chemistry, showing activity against a wide array of biological targets. rsc.org Computational studies on thiophene derivatives have identified several potential protein targets, suggesting therapeutic avenues for compounds within this class.

Recent in-silico research has highlighted that derivatives of 2-aminothiophene demonstrate a strong binding affinity for β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in Alzheimer's disease research. smolecule.com Additionally, the structural motif is implicated in the inhibition of protein aggregation, a pathological hallmark of many neurodegenerative disorders. smolecule.com Other identified targets for related thiophene-containing molecules include the A1 adenosine (B11128) receptor, where they can act as allosteric modulators, and tubulin, a target for anticancer agents. nih.govnih.govnih.govnih.gov The versatility of the thiophene ring allows for interactions with various enzymes and receptors, making it a valuable starting point for drug design.

Table 1: Potential Biological Targets for Thiophene-Based Compounds Identified Through Computational and Experimental Studies

Target Protein/Enzyme Therapeutic Area Study Context
β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) Alzheimer's Disease Molecular docking of 2-aminothiophene derivatives smolecule.com
A1 Adenosine Receptor Neurological Disorders, Pain Allosteric modulation by 2-amino-3-aroylthiophenes nih.govnih.govnih.govresearchgate.net
Tubulin Cancer Binding orientation studies of thiophene derivatives nih.gov
Enoyl acyl carrier protein reductase (InhA) Bacterial Infections Docking of thiophene sulfonamide derivatives nih.gov
Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) Inflammation, Cancer Inhibition by 2-(thiophen-2-yl)acetic acid derivatives nih.gov
Nicotinate mononucleotide adenylyltransferase Bacterial Infections Inhibition by thieno[2,3-b]pyridine (B153569) derivatives researchgate.net

Docking studies of various thiophene-based compounds have yielded quantitative predictions of binding affinity. For instance, certain 2-aminothiophene derivatives achieved high docking scores of 24.011, 23.0224, and 22.285 against BACE-1. smolecule.com In another study, thiophene sulfonamide derivatives showed notable docking scores ranging from -6 to -12 kcal/mol against the Enoyl acyl carrier protein reductase InhA. nih.gov These scores are indicative of favorable binding interactions. The amino and propanamide moieties of this compound would be expected to form key hydrogen bonds with polar residues in a binding pocket, further anchoring the ligand and contributing to its binding specificity and affinity.

Table 2: Examples of Predicted Binding Affinities for Thiophene Derivatives Against Various Targets

Compound Class Target Protein Predicted Affinity (Docking Score / Energy)
2-Aminothiophene derivatives BACE-1 Scores of 24.011, 23.0224, 22.285 smolecule.com
Thiophene sulfonamides Enoyl acyl carrier protein reductase (InhA) -6 to -12 kcal/mol nih.gov
Thieno[2,3-b]pyridine derivatives Nicotinate mononucleotide adenylyltransferase -10.75 to -11.12 kcal/mol researchgate.net
General Thiophene Derivatives Generic Protein Target Interaction energies of -3 to -8 kcal/mol from π-π stacking smolecule.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures.

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require 3D structural alignment. nih.gov It works by generating molecular holograms, which are hashed fingerprints that encode the frequency of occurrence of various molecular fragments. nih.govresearchgate.net For a molecule like this compound, the HQSAR process would involve breaking its 2D structure into a comprehensive set of linear, branched, and overlapping fragments of a user-defined size (e.g., 3-6 atoms).

Each unique fragment is then assigned a specific integer, and a molecular hologram is generated by counting the occurrences of these fragments. researchgate.net Using partial least squares (PLS) analysis, a statistical model is built to correlate these fragment counts with the biological activities of a training set of molecules. researchgate.net Studies on various classes of compounds have demonstrated the predictive power of HQSAR, with models achieving high cross-validated q² values (e.g., 0.834) and conventional r² values (e.g., 0.965), indicating robust internal consistency and predictive ability for external test sets. nih.gov The resulting model can visualize the atomic contributions to activity, highlighting which structural fragments are favorable or unfavorable for the desired biological effect.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that helps to understand the relationship between the 3D properties of a molecule and its biological activity. ijpsonline.comgoogle.com The fundamental assumption is that changes in a molecule's steric and electrostatic fields correlate with changes in its biological activity. ijpsonline.com

To perform a CoMFA study on a series of analogues related to this compound, the molecules would first be aligned based on a common scaffold. Then, each molecule is placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom. google.com The resulting energy values create a large data table that is analyzed using PLS to build a predictive model. google.com

Successful CoMFA models have been developed for various thiophene derivatives. For example, a study on thiophene derivatives as tubulin inhibitors yielded a model with a high correlation coefficient (R²) of 0.949 and a cross-validation coefficient (q²) of 0.743. nih.gov The results of a CoMFA analysis are often visualized as 3D contour maps, which show regions where steric bulk or specific electrostatic charges are predicted to increase or decrease biological activity, providing crucial guidance for designing more potent molecules. nih.gov

Cheminformatics and Computational Drug-Likeness Assessment

Cheminformatics involves the use of computational methods to analyze chemical data. A key application is the early assessment of a compound's "drug-likeness," which predicts whether a molecule possesses properties that would make it a likely candidate for an oral drug. This assessment is often based on a set of theoretical parameters and rules, such as Lipinski's Rule of Five. nih.gov

For this compound, or its close isomers, these parameters can be calculated to provide an initial profile. For the structurally similar isomer 2-Amino-3-(thiophen-3-yl)propanamide, key computed properties include a Topological Polar Surface Area (TPSA) of 69.11 Ų, a LogP (a measure of lipophilicity) of 0.1032, 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 rotatable bonds. chemscene.com These values generally fall within the ranges considered favorable for drug candidates. The TPSA is particularly important for predicting transport properties like cell permeability. Such computational profiling allows for the early identification of potential liabilities and helps prioritize compounds for further development.

Table 3: Calculated Physicochemical Properties for the Isomer 2-Amino-3-(thiophen-3-yl)propanamide

Parameter Calculated Value Significance in Drug-Likeness
Molecular Formula C₇H₁₀N₂OS Basic structural information chemscene.com
Molecular Weight 170.23 g/mol Falls within Lipinski's rule (< 500) chemscene.com
Topological Polar Surface Area (TPSA) 69.11 Ų Influences membrane permeability chemscene.com
LogP (Octanol-water partition coefficient) 0.1032 Measures lipophilicity; within Lipinski's rule (< 5) chemscene.com
Hydrogen Bond Acceptors 3 Within Lipinski's rule (≤ 10) chemscene.com
Hydrogen Bond Donors 2 Within Lipinski's rule (≤ 5) chemscene.com
Rotatable Bonds 3 Indicates molecular flexibility chemscene.com

In Vitro Biological and Biochemical Investigations

Molecular Target Identification and Mechanism of Action Elucidation

The therapeutic potential of a compound is fundamentally linked to its ability to interact with specific biological molecules. For 2-Amino-3-(thiophen-2-yl)propanamide and its analogs, research has centered on identifying these molecular targets and understanding the mechanisms through which they exert their effects.

The thiophene (B33073) scaffold is a common feature in many enzyme inhibitors, and derivatives of 2-aminothiophene have been investigated for their ability to block the activity of several key enzymes involved in disease progression.

Trypanothione (B104310) Reductase (TR): This enzyme is crucial for the survival of trypanosomatid parasites, such as Leishmania, and is absent in humans, making it an attractive drug target. nih.govfrontiersin.org Studies on 2-aminothiophene derivatives have shown their potential as TR inhibitors. nih.govmdpi.com Docking studies suggest that these compounds can inhibit Trypanothione Reductase (TryR) activity. nih.gov Specifically, new 3-amino-1-arylpropan-1-one derivatives, which are structurally related to the subject compound, have been synthesized and shown to inhibit TR from Leishmania infantum (LiTR). nih.gov One study identified that out of nine such compounds tested at a 100 µM concentration, eight reduced LiTR activity by at least 25%, with the most effective compound reducing enzyme activity by 47% and exhibiting an IC₅₀ of 65.0 µM. nih.gov

KPNB1 (Karyopherin β1): Karyopherin-β1 is involved in transporting molecules into the nucleus and is overexpressed in various cancers, where it promotes cell proliferation. nih.gov While inhibitors of KPNB1 have been shown to reduce proliferation and induce apoptosis in chronic myeloid leukemia (CML) cells, current research has not established a direct inhibitory link between this compound or its close derivatives and KPNB1 activity. nih.gov

EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. nih.gov Thiophene-based scaffolds are integral to the design of potent EGFR inhibitors. nih.gov For instance, thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as effective dual inhibitors of EGFR and HER2, showing greater potency than the approved drug gefitinib (B1684475) against the H1299 non-small cell lung cancer cell line. nih.gov One promising thieno nih.govnih.govnih.govtriazine derivative demonstrated an IC₅₀ of about 0.33 nM against EGFR. nih.gov

Topoisomerase II: These enzymes are essential for managing DNA topology during replication and are validated targets for cancer therapy. researchgate.net Several small molecules containing the 2-aminothiophene core have shown significant antitumor activity by inhibiting Topoisomerase II. researchgate.net A series of tetrahydrobenzo[b]thiophene derivatives were specifically designed and synthesized as potential dual Topoisomerase I/II inhibitors. researchgate.net

Src Family Kinases (SFK): The Src family of non-receptor tyrosine kinases plays a major role in regulating cell proliferation, migration, and survival. nih.gov A series of 4-anilino-7-thienyl-3-quinolinecarbonitriles, containing a thiophene ring, were found to be potent inhibitors of Src kinase activity, demonstrating that this chemical class can target SFKs. nih.gov

Enzyme Inhibition Summary Table

Enzyme Target Compound Class Key Findings IC₅₀ Values
Trypanothione Reductase (LiTR) 3-amino-1-arylpropan-1-one derivatives Inhibition of parasite-specific enzyme. 65.0 µM (for best compound) nih.gov
EGFR Thieno nih.govnih.govnih.govtriazine derivative Potent inhibition of cancer-related kinase. ~0.33 nM nih.gov

G protein-coupled receptors (GPCRs) are a large family of receptors involved in a vast array of physiological processes. The orphan receptor GPR88 is predominantly expressed in the brain's striatum and is considered a promising therapeutic target for neuropsychiatric disorders. elifesciences.org However, investigations into the pharmacological activity of this compound and related 2-aminothiophene derivatives have not yet demonstrated direct agonist or antagonist activity at the GPR88 receptor. While 2-aminothiophene derivatives have been identified as positive allosteric modulators for other GPCRs, such as the glucagon-like peptide 1 receptor (GLP-1R), specific interactions with GPR88 remain uncharacterized. nih.gov

Some anticancer agents function by directly binding to or intercalating with DNA, disrupting its structure and function, which leads to cell death. While certain classes of compounds, such as anthracyclines like doxorubicin, are well-known DNA intercalators, direct evidence for this mechanism of action for this compound is limited. embopress.org However, related heterocyclic structures have been explored for this potential. For example, certain tetrahydrobenzo[b]thiophene derivatives have been rationally designed as potential DNA intercalators in addition to their role as topoisomerase inhibitors. researchgate.net Similarly, some thiopyran analogs, which also contain a sulfur-based heterocycle, have been investigated for their DNA-binding properties. nih.gov

Cellular-Level Biological Activity Assessments

Beyond interacting with isolated molecular targets, the ultimate therapeutic value of a compound depends on its effects within a cellular context. Assays on various cancer cell lines have been crucial in evaluating the antiproliferative and cytotoxic potential of thiophene derivatives.

Derivatives of 2-aminothiophene have demonstrated broad-spectrum antiproliferative activity against a range of human cancer cell lines. nih.gov These compounds often show cytostatic effects, inhibiting cell growth and multiplication. nih.gov

Studies have reported significant activity in the following cell lines:

MCF-7 (Breast Cancer): Novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivatives showed potent antiproliferative effects, with one compound exhibiting an IC₅₀ value of 0.013 µM. mdpi.com Other thiophene derivatives also displayed activity against this cell line. nih.govekb.eg

MDA-MB-231 (Breast Cancer): The same class of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates was also active against this cell line, with the most potent compound showing an IC₅₀ of 0.056 µM. mdpi.com

HCT-116 (Colorectal Carcinoma): Tetrahydrobenzo[b]thiophene derivatives have been evaluated against this cell line, with some showing notable activity. ekb.eg A novel thiophene derivative, compound 1312, was also found to suppress colony formation. nih.gov

HepG2 (Liver Cancer): Fused thienopyrrole and pyrrolothienopyrimidine scaffolds were tested, with the most promising compounds showing IC₅₀ values of 3.105 µM and 3.023 µM. semanticscholar.org

PC3 (Prostate Cancer): The same fused thiophene derivatives also demonstrated high cytotoxicity, with IC₅₀ values of 2.15 µM and 3.12 µM for the lead compounds. semanticscholar.org

H1299 (Non-small Cell Lung Cancer): Thiophene-based dual EGFR/HER2 inhibitors showed potent cytotoxic activity, with IC₅₀ values ranging from 12 to 54 nM. nih.gov

SF-268 (CNS Cancer): Newly synthesized tetrahydrobenzo[b]thiophene derivatives were evaluated for antitumor activity against this cell line, with some compounds showing high inhibitory effects. researchgate.net

Antiproliferative Activity of Thiophene Derivatives in Various Cancer Cell Lines

Compound Class Cancer Cell Line Cancer Type IC₅₀ Value
4-amino-thieno[2,3-d]pyrimidine MCF-7 Breast 0.013 µM mdpi.com
4-amino-thieno[2,3-d]pyrimidine MDA-MB-231 Breast 0.056 µM mdpi.com
Fused thienopyrrole HepG2 Liver 3.105 µM semanticscholar.org
Fused thienopyrrole PC3 Prostate 2.15 µM semanticscholar.org
Fused pyrrolothienopyrimidine HepG2 Liver 3.023 µM semanticscholar.org
Fused pyrrolothienopyrimidine PC3 Prostate 3.12 µM semanticscholar.org
Thiophene-based EGFR/HER2 inhibitor H1299 Lung 12.5 nM nih.gov

A key mechanism through which antiproliferative compounds exert their effects is by disrupting the normal progression of the cell cycle. Several thiophene derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing.

Notably, specific thiophene-containing molecules have been found to cause arrest in the S phase of the cell cycle, which is the phase where DNA synthesis occurs. The natural terthiophene, α-terthienylmethanol, was found to inhibit the growth of human ovarian cancer cells by arresting the cell cycle in the S phase. nih.gov This effect was linked to the induction of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov Furthermore, a study on novel fused thienopyrrole and pyrrolothienopyrimidine derivatives demonstrated that the most promising candidates caused S phase arrest in both HepG2 and PC-3 cancer cell lines, which subsequently led to apoptosis. semanticscholar.org While other thiophene derivatives have been reported to cause arrest at the G2/M checkpoint, the induction of S phase arrest represents a significant mechanism of action for this class of compounds. nih.govnih.gov

Apoptosis Induction Mechanisms in Cell Models

In vitro studies on compounds structurally related to this compound demonstrate a capacity to induce programmed cell death, or apoptosis, in various cell lines. For instance, 2-amino-thiophene derivatives have been shown to trigger apoptosis-like cell death in parasites. nih.gov Similarly, other amino-heterocyclic compounds, such as 2-amino-nicotinamide, have been observed to induce apoptosis in human prostate cancer cell lines (PCa 22Rv1 and LNCaP). bath.ac.uk

The underlying mechanisms for this pro-apoptotic activity involve the modulation of key signaling pathways and effector molecules. bath.ac.uk A common pathway involves the activation of caspases, a family of proteases essential for the execution phase of apoptosis. bath.ac.uknih.gov Treatment with these compounds has been shown to increase the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events in the apoptotic cascade. bath.ac.uk

Immunomodulation Studies in In Vitro Cell Systems

Derivatives of 2-amino-thiophene have demonstrated significant immunomodulatory effects in in vitro cell systems, particularly in macrophage cell lines. These compounds can influence the host's immune response, which is a critical factor in combating infections. nih.gov

Research has shown that certain 2-amino-thiophene derivatives can enhance the anti-parasitic activity of macrophages. nih.gov In studies using macrophages infected with Leishmania parasites, treatment with these compounds was associated with a significant increase in the production of key pro-inflammatory cytokines and signaling molecules. Specifically, elevated levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and Nitric Oxide (NO) were observed. nih.gov These molecules are crucial for the activation of macrophages and the subsequent elimination of intracellular pathogens. nih.gov The anti-amastigote activity of the 2-amino-thiophenic derivative SB-200, for example, is directly associated with this in vitro immunomodulation. nih.gov

Table 1: Immunomodulatory Effects of 2-Amino-Thiophene Derivatives in Macrophage Models

Compound/Derivative Cell Model Observed Effect Reference
SB-200, SB-83 L. amazonensis-infected macrophages Increased production of TNF-α, IL-12, and NO nih.gov
SB-200 L. infantum-infected macrophages Associated with in vitro immunomodulation nih.gov

Antileishmanial Activity in Parasite Cultures (e.g., Leishmania amazonensis)

The antileishmanial properties of 2-amino-thiophene derivatives have been extensively evaluated in vitro against various Leishmania species. These compounds have shown effective and selective action against both the promastigote (the motile, flagellated form found in the insect vector) and the amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite. nih.gov

Studies have demonstrated potent activity against Leishmania amazonensis, Leishmania braziliensis, Leishmania major, and Leishmania infantum. nih.govnih.gov The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), with several derivatives exhibiting activity in the low micromolar range. nih.gov For instance, the derivative SB-200 was effective in inhibiting the growth of promigostates of three different Leishmania species with IC50 values of 4.25 μM (L. braziliensis), 4.65 μM (L. major), and 3.96 μM (L. infantum). nih.gov The mechanism of action is believed to involve the induction of apoptosis-like cell death in the parasites and potential inhibition of essential enzymes like trypanothione reductase. nih.gov

Table 2: In Vitro Antileishmanial Activity of 2-Amino-Thiophene Derivatives

Derivative Leishmania Species Parasite Stage IC50 (μM) Reference
SB-200 L. braziliensis Promastigote 4.25 nih.gov
SB-200 L. major Promastigote 4.65 nih.gov
SB-200 L. infantum Promastigote 3.96 nih.gov
SB-200 L. infantum Amastigote 2.85 nih.gov

Antimicrobial Activity in Bacterial and Fungal Cultures

Research into thiophene-based compounds has revealed a notable spectrum of antimicrobial activity. nih.gov Derivatives such as 2-substituted amino-3-carboxamido-4,5,6,7-tetramethylene thiophenes have been synthesized and screened for their efficacy against various pathogenic bacteria and fungi using agar (B569324) diffusion methods. researchgate.net

These in vitro evaluations have tested the compounds against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. researchgate.net Furthermore, their antifungal potential has been assessed against pathogenic fungi like Candida albicans and Aspergillus niger. researchgate.net The presence of both the amino and thiophene functionalities within the molecular structure is considered a significant contributor to these observed biological activities. nih.gov

Table 3: Microorganisms Tested Against Thiophene Derivatives

Type Organism Gram Stain/Class Reference
Bacterium Staphylococcus aureus Gram-positive researchgate.net
Bacterium Bacillus subtilis Gram-positive researchgate.net
Bacterium Escherichia coli Gram-negative researchgate.net
Bacterium Klebsiella pneumoniae Gram-negative researchgate.net
Fungus Candida albicans Yeast researchgate.net
Fungus Aspergillus niger Mold researchgate.net

Anti-Prion Activity in Cell Models (e.g., ScN2a cells)

While direct studies on this compound are limited, the broader class of thiophene-containing compounds has shown significant promise as anti-prion agents in various in vitro models. Prions are misfolded proteins (PrPSc) that cause fatal neurodegenerative diseases by inducing the misfolding of the normal cellular prion protein (PrPC). nih.gov

Polythiophenes have been investigated for their ability to inhibit prion propagation in scrapie-infected neuroblastoma cells (ScN2a) and in prion-infected cerebellar organotypic cultured slices. nih.govresearchgate.net The mechanism of these compounds is unique; rather than breaking down the protein aggregates, they appear to stabilize and compact them. nih.govresearchgate.net This hyperstabilization paradoxically enhances the resistance of PrPSc to degradation by proteases but reduces the frangibility of the aggregates, thereby lowering their infectivity and propagation. nih.govresearchgate.net This suggests that thiophene-based structures could serve as a novel scaffold for developing therapeutics that act by transitioning harmful protein aggregates into less toxic, stable forms. nih.gov

Anticonvulsant Activity in In Vitro Models

The anticonvulsant potential of compounds structurally related to this compound has been linked to their interaction with neuronal ion channels in in vitro models. The mechanism of action for many existing antiseizure medications involves the modulation of voltage-gated ion channels.

Studies on related amino acid amides and thiophene derivatives suggest that their anticonvulsant effects may be mediated, at least in part, by their interaction with neuronal voltage-sensitive sodium channels. In vitro investigations using rat cortical synaptosomes have shown that some of these compounds can partially block veratridine-induced aspartate efflux, an effect consistent with the blockade of voltage-dependent sodium channels. Further in vitro binding and functional assays on derivatives containing a thiophene ring have pointed towards a balanced inhibition of both neuronal voltage-sensitive sodium (site 2) and L-type calcium channels as a plausible mechanism for their broad anticonvulsant activity.

Antinociceptive Activity Evaluation

In vitro evaluations of thiophene derivatives have helped to elucidate the molecular targets responsible for their pain-relieving (antinociceptive) properties. These studies move beyond whole-animal models to pinpoint specific receptor and channel interactions at the cellular level.

Electrophysiological techniques have been employed to assess the activity of these compounds on heterologously expressed receptors and ion channels. For example, a derivative, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, was found to potentiate the activity of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). In contrast, other derivatives acted as antagonists at the α9α10 nAChR. Additionally, some thiophene compounds have been evaluated for their effects on voltage-gated N-type calcium channels (CaV2.2) and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which are both key mediators in pain signaling pathways. These in vitro findings suggest that the antinociceptive effects of this class of compounds may arise from a multi-target mechanism involving the modulation of several distinct neuronal receptors and ion channels.

Detailed Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationships (SAR) for this compound and its analogs is crucial for understanding how modifications to its chemical scaffold influence biological activity. SAR studies provide a systematic framework for optimizing lead compounds into more potent and selective drug candidates by identifying key molecular features, or pharmacophores, that govern interactions with biological targets.

The thiophene ring is a critical component of many biologically active compounds, often serving as a bioisosteric replacement for a phenyl ring. psu.edunih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological effects to a molecule. nih.gov The substitution of a phenyl ring with a thiophene ring can maintain steric bulk and planar structure while altering electronic properties and metabolic pathways. psu.edunih.gov Thiophenes are generally more polar and hydrophilic than their phenyl counterparts, which can be advantageous for modifying a compound's pharmacokinetic profile. psu.edu

In the context of 2-aminothiophene derivatives, this ring system is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in approved drugs and its association with a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. nih.govresearchgate.net Studies on dopamine (B1211576) uptake inhibitors demonstrated that substituting a phenyl ring with a thiophene ring resulted in a compound with essentially identical in vivo regional brain distribution, suggesting a successful bioisosteric replacement that maintained the necessary molecular interactions for biological activity. nih.gov

Further investigations into derivatives of 2-aminothiophenes have highlighted the importance of substitutions on the thiophene ring itself. For instance, in a series of allosteric enhancers for the A1 adenosine (B11128) receptor, cycloalkylthiophenes (where the 4 and 5 positions of the thiophene are part of a fused ring system) were found to be more potent than their 4,5-dimethyl analogues. nih.gov Specifically, tetrahydrobenzo[b]thiophene derivatives showed greater potency than dihydrocyclopentadien[b]thiophene counterparts, indicating that the size and nature of the fused ring system significantly modulate activity. nih.gov These findings underscore that while the core thiophene moiety is essential, its substitution pattern provides a powerful means to fine-tune the biological and pharmacological properties of the parent compound. mdpi.com

Table 1: Comparison of Phenyl vs. Thiophene Moieties on Biological Activity This table is illustrative, based on general findings from bioisosteric replacement studies.

Compound SeriesParent MoietyBioisosteric MoietyObserved Effect on ActivityReference
Dopamine Uptake Inhibitors (GBR 13119 analogs)PhenylThienylEssentially identical in vivo brain distribution, indicating successful functional replacement. nih.gov
A1 Adenosine Receptor Allosteric Enhancers4,5-DimethylthiopheneTetrahydrobenzo[b]thiopheneIncreased potency observed with the fused cycloalkyl ring system. nih.gov

The propanamide backbone of this compound is a key structural element that can be modified to alter the compound's physicochemical properties and biological performance. The primary amide (-CONH2) and the three-carbon linker are central to these modifications.

A common strategy in medicinal chemistry is the bioisosteric replacement of an amide with an ester. nih.gov While this substitution can sometimes improve cell permeability, amides are generally more stable in plasma than their corresponding esters, which are more susceptible to hydrolysis by esterase enzymes. nih.govmedistudygo.com The enhanced stability of the amide bond under physiological conditions makes it a reliable linkage in drug molecules. numberanalytics.comnih.gov Amide bonds are enzymatically labile in vivo, particularly in peptides, which has driven the development of bioisosteres like oxadiazoles (B1248032) or transposed amides to improve metabolic stability while retaining activity. nih.govpressbooks.pubcambridgemedchemconsulting.com

Modifications can also involve altering the length or rigidity of the backbone itself. Introducing additional methylene (B1212753) (-CH2-) units into a peptide backbone, for instance by replacing α-amino acid residues with homologous β-amino acid residues, can alter the molecule's pharmacokinetic profile, sometimes leading to a longer half-life in the bloodstream. nih.gov Such changes, however, must be carefully considered as they can also reduce receptor affinity and potency. nih.gov The structural flexibility of the propanamide linker is thought to allow for optimal positioning of the thiophene ring within a protein's binding site. smolecule.com

Table 2: Effects of Amide vs. Ester Backbone on Physicochemical and Pharmacokinetic Properties This table summarizes general comparative data from studies on amide-to-ester substitutions.

PropertyAmide MoietyEster MoietyRationale/Reference
Metabolic Stability (Plasma)Generally higherGenerally lower (more susceptible to hydrolysis) nih.govmedistudygo.com
Cell PermeabilityCan be lowerCan be higher (at lower lipophilicity) nih.gov
Hydrogen BondingActs as both H-bond donor and acceptorActs as H-bond acceptor only stereoelectronics.org
Allergenic PotentialExtremely lowHigher (hydrolysis can produce PABA derivatives) medistudygo.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in determining biological activity. numberanalytics.com Since biological systems, including enzymes and receptors, are chiral, they often interact differently with the enantiomers of a chiral drug. nih.gov One enantiomer may exhibit high affinity for a target binding site, while the other may be significantly less active or inactive. nih.gov This stereoselectivity can affect not only the pharmacodynamic response but also pharmacokinetic processes like absorption and distribution, as many amino acid transporters are stereoselective. researchgate.netnih.govnih.gov

The α-carbon of the propanamide backbone in this compound is a chiral center, meaning the compound can exist as R- and S-enantiomers. The biological activity of such compounds is often highly dependent on this stereochemistry. For example, in studies of amino acid transport into the brain, the process was found to be highly stereoselective for the (S)-enantiomer. researchgate.net Similarly, most amino acids incorporated into proteins are in the L-configuration (which often corresponds to the S-configuration). acs.org

This principle is clearly demonstrated in studies of related compounds. For instance, with the natural product 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. This suggests that their uptake into cells might be mediated by a stereoselective L-amino acid transport system. nih.gov This high degree of stereospecificity underscores that for this compound, one enantiomer is likely to be significantly more biologically active than the other due to specific interactions at the target site and/or stereoselective transport into the cell. taylorandfrancis.comnih.gov

Table 3: Illustrative Impact of Stereochemistry on Biological Activity This table is based on findings from a study on 3-Br-acivicin isomers, demonstrating the principle of stereoselectivity.

Compound SeriesStereoisomerRelative Biological ActivityPostulated Reason
3-Br-acivicin Analogs(5S, αS)High (Significant antiplasmodial activity)Stereoselective uptake via L-amino acid transport system and/or specific target binding.
Other IsomersLow or Inactive

The amino group is crucial for many biological interactions. As a primary amine, it can be protonated under physiological conditions, allowing it to form strong ionic interactions with negatively charged residues (e.g., carboxylates) in a binding site. stereoelectronics.org Both the neutral and protonated forms can act as hydrogen bond donors, which is a critical feature for receptor binding. stereoelectronics.org In crystal structures of related 2-aminothiophene derivatives, the 2-amino group is frequently observed forming intramolecular hydrogen bonds with an adjacent group (like a carbonyl oxygen), which helps to planarize and rigidify the molecular conformation. researchgate.net This pre-organization can be favorable for binding to a biological target.

The amide group also plays a significant role in molecular recognition. It is a stable functional group that can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). numberanalytics.comnumberanalytics.com This dual capability allows it to form robust hydrogen bonding networks with target proteins, enhancing binding affinity. numberanalytics.comresearchgate.net The planarity of the amide bond, resulting from resonance, also imparts conformational rigidity to the molecule. numberanalytics.com

The thiophene ring , as discussed previously, acts as a key pharmacophoric element. Its sulfur atom, while less prone to hydrogen bonding than oxygen or nitrogen, can still participate in certain non-covalent interactions. The primary role of the thiophene ring is often to act as a hydrophobic scaffold that can engage in π-π stacking or hydrophobic interactions within a receptor pocket, similar to a phenyl ring. psu.edu

Applications in Medicinal Chemistry Research and Chemical Biology

Scaffold Optimization and Lead Compound Development

The thiophene (B33073) ring is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs. rsc.orgnih.govresearcher.life The structure of 2-amino-3-(thiophen-2-yl)propanamide serves as an excellent starting point, or "lead compound," for the development of new therapeutic agents. rsc.orgresearcher.life Researchers utilize its core structure to synthesize libraries of analogues, systematically modifying various positions on both the thiophene ring and the propanamide side chain. smolecule.com

This process of scaffold optimization aims to enhance desired biological activities, improve selectivity for a specific target, and optimize pharmacokinetic properties (a concept known as structure-activity relationship or SAR). nih.gov For instance, the planarity of the thiophene ring can facilitate binding to receptors, while the sulfur atom can participate in hydrogen bonding, improving drug-receptor interactions. nih.gov By exploring different substitutions, medicinal chemists can develop novel compounds with improved efficacy against a range of diseases. rsc.orgresearcher.life

Principles of Rational Drug Design and Molecular Engineering

Rational drug design leverages the three-dimensional structures of biological targets, such as enzymes and receptors, to design molecules that can interact with them specifically. Derivatives of this compound are frequently developed using these principles. smolecule.com Computational methods, including molecular docking, are employed to predict how different analogues of the compound will bind to a target's active site. smolecule.com

Molecular engineering of this scaffold involves making precise chemical modifications to improve its "drug-likeness." This includes altering physicochemical properties to enhance factors like solubility and the ability to cross biological membranes, such as the blood-brain barrier. nih.gov The fundamental design rationale often focuses on the thiophene ring's capacity for π-π stacking interactions with aromatic residues in target proteins. smolecule.com This integrated approach of synthesis, computational modeling, and biological evaluation accelerates the discovery of potent and selective therapeutic agents. nih.gov

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are specialized molecules used to study and visualize biological processes in living systems. The this compound scaffold is valuable for creating such tools. Due to the inherent emissive properties of the sulfur-containing heterocycle, novel thienyl amino acids can be synthesized to act as fluorescent probes. nih.gov

These probes can be designed to bind to specific cellular components or to sense the presence of certain ions, such as copper (Cu²⁺) or iron (Fe³⁺). nih.gov For example, thiophene-based fluorescent dyes have been developed as highly selective and photostable probes for imaging lysosomes within living cells. nih.gov By incorporating functionalities that change their fluorescent properties upon binding to a target, these molecules allow researchers to track biological pathways and understand the mechanisms of disease at a molecular level. nih.govnih.gov

Design of Novel Enzyme Inhibitors and Receptor Modulators

The this compound scaffold has been successfully used to design potent and selective inhibitors of various enzymes. The structure can be adapted to fit into the active sites of enzymes implicated in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.netmdpi.com Furthermore, thiophene derivatives have been developed as inhibitors of receptor tyrosine kinases like VEGFR-2, which are crucial targets in cancer therapy. nih.gov

In addition to inhibiting enzymes, these compounds can act as receptor modulators. A significant area of research has been the development of 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor. nih.govnih.gov PAMs bind to a site on the receptor distinct from the primary (orthosteric) site, enhancing the effect of the natural ligand. This offers a more nuanced approach to modulating receptor activity, which can provide therapeutic benefits with potentially fewer side effects than direct agonists. nih.gov

Table 1: Examples of Thiophene Derivatives as Enzyme Inhibitors

Compound ClassTarget EnzymeTherapeutic Area
Thiophene CarboxamidesVEGFR-2Cancer nih.gov
Thiophene DerivativesCyclooxygenase (COX)Inflammation nih.govmdpi.com
Thiophene DerivativesLipoxygenase (LOX)Inflammation nih.govmdpi.com
2-Aminothiophene Derivativesβ-site amyloid precursor protein cleaving enzyme 1 (BACE-1)Neurodegenerative Disease smolecule.com

Research into Novel Antimicrobial and Antiparasitic Agents

Compounds containing the 2-aminothiophene core have demonstrated significant potential as antimicrobial agents. smolecule.comencyclopedia.pub Research has shown that derivatives of this scaffold exhibit activity against a range of bacterial and fungal pathogens, making them valuable leads in the search for new antibiotics to combat growing antimicrobial resistance. researchgate.netresearchgate.net

The therapeutic utility of this scaffold extends to antiparasitic applications. Studies have identified novel thiophene compounds with potent activity against the parasite Leishmania major, the causative agent of cutaneous leishmaniasis. nih.gov Further research has demonstrated the efficacy of bis-guanidinophenyl-thiophenes against parasites such as Trypanosoma brucei rhodesiense (which causes African sleeping sickness) and Plasmodium falciparum (which causes malaria). researchgate.net

Table 2: Antiparasitic Activity of Thiophene Derivatives

Parasite SpeciesDiseaseFinding
Leishmania majorCutaneous LeishmaniasisNovel thiophene compounds show high in vitro antileishmanial activity. nih.gov
Trypanosoma brucei rhodesienseAfrican TrypanosomiasisBis-guanidinophenyl-thiophenes show promising in vitro and in vivo activity. researchgate.net
Plasmodium falciparumMalariaCertain bis-guanidinophenyl-thiophenes exhibit promising in vitro activity. researchgate.net

Contributions to Antitumor Agent Development and Resistance Modulation

The thiophene scaffold is a key component in the development of new anticancer agents. nih.govacs.orgnih.govmdpi.com Derivatives have shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). acs.orgnih.gov The mechanisms of action often involve inhibiting cancer-related enzymes or inducing apoptosis (programmed cell death), for instance, by increasing reactive oxygen species and altering the mitochondrial membrane potential. nih.govmdpi.com

A significant challenge in cancer therapy is multidrug resistance. Research has explored the use of nanocarriers to deliver thiophene-based drugs specifically to tumor cells. acs.orgnih.gov This targeted delivery can overcome resistance mechanisms and reduce systemic toxicity, a common issue with conventional chemotherapy. acs.org For example, loading a cytotoxic thiophene derivative into folate receptor-targeting nanoparticles enhances its uptake by cancer cells that overexpress this receptor, improving selectivity and therapeutic effect. nih.gov

Utilization as Noncanonical Amino Acid Tools in Protein Engineering Studies

Beyond its direct therapeutic applications, this compound and its analogues, such as (2S)-2-amino-3-(thiophen-2-yl)propanoic acid, are valuable tools in protein engineering as noncanonical amino acids (ncAAs). nih.govnih.gov The field of genetic code expansion (GCE) allows for the site-specific incorporation of ncAAs with unique chemical properties directly into proteins. nih.govtwistbioscience.comsemanticscholar.org

This technology uses an engineered aminoacyl-tRNA synthetase/tRNA pair that is "orthogonal" to the host cell's natural machinery, meaning it uniquely recognizes the ncAA and incorporates it in response to a specific codon (often a stop codon) engineered into a gene of interest. nih.govnih.gov Incorporating a thiophene-containing ncAA can introduce a fluorescent probe for studying protein structure and dynamics, or a reactive handle for bio-orthogonal chemistry. nih.govnih.gov This powerful technique expands the chemical diversity of proteins, enabling detailed investigation of protein function and the creation of novel protein-based therapeutics and materials. uh.eduresearchgate.net

Future Research Directions and Unexplored Avenues

Expansion of Chemical Space for Novel Derivatives and Bioisosteres

A primary avenue for future research lies in the systematic expansion of the chemical space around the 2-Amino-3-(thiophen-2-yl)propanamide core. The synthesis and evaluation of novel derivatives are crucial for developing comprehensive structure-activity relationships (SARs). The thiophene (B33073) nucleus is recognized as a valuable bioisosteric replacement for phenyl groups, often conferring improved metabolic stability and pharmacokinetic profiles while preserving essential binding interactions. smolecule.com

Future synthetic strategies could focus on:

Substitution on the Thiophene Ring: Introducing a wide range of substituents at the C3, C4, and C5 positions of the thiophene ring can significantly modulate the electronic and steric properties of the molecule. nih.gov For instance, the addition of aryl, heteroaryl, or cycloalkyl groups can influence receptor binding and potency, as seen in derivatives developed as allosteric enhancers of the A₁ adenosine (B11128) receptor. nih.govnih.gov

Modification of the Propanamide Side Chain: Alterations to the amino and amide functionalities, such as N-acylation or the creation of peptidomimetic structures, can enhance target specificity and cell permeability. smolecule.com

Bioisosteric Replacement: Replacing the thiophene ring with other five- or six-membered heterocycles (e.g., furan, pyrrole, pyridine) could lead to the discovery of compounds with novel biological activities or improved drug-like properties. nih.govnih.gov Similarly, the amide group could be replaced with other bioisosteres like sulfonamides or reversed amides.

A systematic approach, such as the Gewald reaction for synthesizing 2-aminothiophenes, can be employed to generate diverse libraries of compounds for high-throughput screening. sciforum.net This expansion is essential for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic characteristics.

Modification Strategy Rationale Example Research Area
Thiophene Ring SubstitutionModulate steric/electronic properties, improve binding affinity.A₁ Adenosine Receptor Modulators nih.govnih.gov
Side Chain ModificationEnhance target specificity, improve cell permeability.Antiviral Agents nih.gov
Bioisosteric ReplacementDiscover novel activities, improve ADMET properties.Anti-HIV Agents smolecule.com

Advanced Mechanistic Investigations at the Molecular and Cellular Levels

While derivatives of the 2-aminothiophene scaffold have been identified as modulators of specific targets, a deeper, more comprehensive understanding of their mechanism of action at both molecular and cellular levels is required. Future research should pivot towards elucidating the precise interactions between these compounds and their biological targets.

Key areas for investigation include:

Target Deconvolution: For derivatives showing promise in phenotypic screens (e.g., anticancer or antimicrobial activity), identifying the specific molecular target(s) is paramount. smolecule.com Techniques such as affinity chromatography, proteomics, and genetic screening can be employed.

Structural Biology: Obtaining co-crystal structures or cryo-electron microscopy (cryo-EM) images of lead compounds bound to their protein targets, such as the A₁ adenosine receptor, can provide invaluable insights into the binding mode. nih.gov This structural information is critical for rational, structure-based drug design.

Biophysical and Biochemical Assays: Investigating protein binding affinities, enzyme inhibition kinetics, and receptor binding dynamics will quantify the compound-target interaction. smolecule.commdpi.com For example, studies have confirmed that certain thiophene[3,2-d]pyrimidine derivatives directly inhibit HIV-1 reverse transcriptase. mdpi.com

Cellular Pathway Analysis: Moving beyond the molecular target, it is crucial to understand how compound binding translates into a cellular response. This involves studying downstream signaling pathways, gene expression changes, and ultimate cellular fate (e.g., apoptosis, growth arrest).

These advanced mechanistic studies will not only validate the therapeutic hypothesis but also guide the next generation of compound design with improved target engagement and desired biological outcomes.

Integration of Multi-Omics Data in Compound Research and Development

To achieve a holistic understanding of the biological effects of this compound derivatives, future research must integrate multi-omics data. elifesciences.org This systems-biology approach analyzes the global changes within a cell or organism upon compound exposure, moving beyond a single target or pathway. nih.gov

Future research frameworks should incorporate:

Transcriptomics (RNA-Seq): To identify global changes in gene expression, revealing the cellular pathways and biological processes modulated by the compound.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct link to cellular function and identifying potential off-target effects. nih.gov

Metabolomics: To analyze changes in the cellular metabolome, offering insights into the compound's impact on metabolic pathways and cellular energy status. mdpi.com

Genomics: In cancer research, for example, integrating genomic data from cell lines or patient tumors can help identify genetic biomarkers that predict sensitivity or resistance to a given compound. nih.gov

By integrating these diverse datasets, researchers can build comprehensive network models of the compound's mechanism of action, identify novel biomarkers for patient stratification, and uncover potential mechanisms of drug resistance. mdpi.commdpi.com Web-based platforms like OmicsAnalyst and OmicsNet 2.0 can facilitate the analysis and visualization of these complex, multi-layered datasets. mdpi.com

Exploration of Novel Therapeutic Areas and Neglected Diseases

The structural features of this compound and its derivatives suggest their potential utility across a broad spectrum of diseases, many of which remain underexplored. A key future direction is the systematic screening of these compounds against novel therapeutic targets and in disease models beyond their initial areas of discovery.

Promising areas for exploration include:

Neglected Tropical Diseases (NTDs): As illnesses of poverty, NTDs suffer from a lack of effective and safe treatments. frontiersin.org Research has already demonstrated that 2-amino-thiophene derivatives, designed with the aid of computational tools, are potent anti-leishmanial agents, showing greater activity than the reference drug meglumine (B1676163) antimoniate with low cytotoxicity. nih.gov This success provides a strong rationale for screening thiophene-based libraries against other NTDs like Chagas disease and human African trypanosomiasis. frontiersin.org

Antiviral and Antimicrobial Agents: Thiophene derivatives have shown potential as antimicrobial agents and as scaffolds for developing new drugs against bacterial infections. smolecule.com Specific analogues have exhibited activity against HIV-1, human cytomegalovirus (CMV), and varicella-zoster virus (VZV). nih.gov Further exploration in this area, particularly against drug-resistant strains, is warranted.

Oncology: Certain thiophene derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. smolecule.comnih.gov Future work could focus on specific cancer types or on targeting particular hallmarks of cancer, such as protein aggregation or angiogenesis.

Inflammatory Diseases: Given the role of targets like the A₁ adenosine receptor in modulating inflammation, derivatives of this scaffold could be explored for conditions such as rheumatoid arthritis or inflammatory bowel disease. nih.gov

Therapeutic Area Rationale / Supporting Evidence Potential Targets/Diseases
Neglected Tropical DiseasesProven efficacy of derivatives against Leishmania amazonensis. nih.govLeishmaniasis, Chagas disease, Trypanosomiasis. frontiersin.org
Infectious DiseasesDemonstrated activity against HIV-1, CMV, and VZV. nih.govDrug-resistant bacteria, novel viral targets.
OncologyCytotoxic effects observed in leukemia, breast, and colon cancer cell lines. smolecule.comnih.govProtein aggregation inhibitors, signaling pathway modulators.
Inflammatory ConditionsModulation of receptors involved in inflammatory pathways. nih.govRheumatoid arthritis, inflammatory bowel disease. nih.gov

Development of Targeted Delivery Systems for Enhanced Efficacy (Conceptual Focus)

To maximize therapeutic efficacy and minimize potential off-target toxicity, the development of targeted delivery systems for potent this compound derivatives is a critical conceptual frontier. While traditional small molecules often suffer from non-specific distribution, advanced drug delivery strategies can direct the therapeutic agent specifically to the site of disease. researchgate.net

Conceptual approaches for future development include:

Nanocarrier Encapsulation: Encapsulating the compound within nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, enhance stability, and allow for passive targeting to tumors via the enhanced permeability and retention (EPR) effect. researchgate.net

Active Targeting: Functionalizing these nanocarriers with targeting ligands—such as antibodies, aptamers, or peptides—that bind to receptors overexpressed on diseased cells (e.g., cancer cells) can significantly increase local drug concentration. nih.gov

Prodrug Strategy: The compound could be chemically modified into an inactive prodrug that is selectively activated at the target site by specific enzymes or microenvironmental conditions (e.g., low pH in tumors or the reductive environment inside cells). nih.gov

Cell-Penetrating Peptides (CPPs): For intracellular targets, conjugating the compound to a CPP could facilitate its transport across the cell membrane, overcoming permeability barriers that limit the efficacy of many drugs. nih.gov

These strategies, while conceptual for this specific compound, represent a logical next step in translating a potent molecule into a viable therapeutic agent by improving its therapeutic index. scholarai.io

Application of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery pipeline, and these tools can be powerfully applied to the this compound scaffold. nih.gov These computational approaches can accelerate the design-synthesize-test cycle by predicting molecular properties and generating novel chemical structures with desired characteristics. mdpi.com

Future applications of AI/ML in this area include:

Predictive Modeling (QSAR): Developing robust Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of newly designed derivatives before they are synthesized, saving time and resources. nih.gov ML algorithms can build these models from existing experimental data. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. mdpi.com This has been successfully used to screen 2-amino-thiophene derivatives for anti-leishmanial activity. nih.gov

ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like profiles and low potential for toxicity. mdpi.comcrimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a target and good synthetic accessibility. nih.gov This could be used to generate novel this compound analogues with enhanced therapeutic potential.

By leveraging these advanced computational tools, researchers can more efficiently navigate the vast chemical space and focus laboratory efforts on the most promising candidates.

Collaborative Research Frameworks and Interdisciplinary Approaches

The multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts. The future development of this compound and its derivatives will be significantly accelerated through the establishment of collaborative and interdisciplinary research frameworks.

Effective progression will require the integrated expertise of:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives and libraries.

Computational Chemists and Data Scientists: To apply AI/ML for predictive modeling, virtual screening, and de novo design. nih.gov

Structural Biologists: To determine the high-resolution structures of compound-target complexes. nih.gov

Biochemists and Cell Biologists: To conduct detailed mechanistic studies and pathway analyses.

Pharmacologists and Toxicologists: To evaluate the in vivo efficacy and safety of lead compounds.

Clinicians: To provide insights into the unmet medical needs and the clinical translatability of the research.

Such interdisciplinary collaborations, potentially through academic-industry partnerships or multi-institutional consortia, are essential for bridging the gap from basic chemical discovery to clinical application. This integrated approach ensures that all critical aspects of drug development are considered concurrently, streamlining the path toward novel therapeutics derived from the this compound scaffold.

Q & A

Q. What are the established synthetic routes for 2-Amino-3-(thiophen-2-yl)propanamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling 3-(thiophen-2-yl)propanoic acid derivatives with ammonia or amine precursors. Key steps include:
  • Reductive amination : Use lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
  • Substitution reactions : Halogenated intermediates react with ammonia under controlled pH (7–8) to avoid over-alkylation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%).
    Yield optimization: Lower reaction temperatures (e.g., 0°C) and anhydrous solvents (e.g., DCM) reduce hydrolysis byproducts .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Structural confirmation :
  • ¹H/¹³C NMR : Peaks at δ 6.8–7.2 ppm (thiophene protons) and δ 2.8–3.2 ppm (amide NH₂).
  • FT-IR : Amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹.
  • Purity assessment :
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min.
  • Mass spectrometry (ESI-MS) : Expected [M+H]⁺ at m/z 199.1.
    Reference standards (e.g., USP-grade materials) ensure method validation .

Advanced Research Questions

Q. How can researchers address conflicting bioactivity data for this compound across different assay systems?

  • Methodological Answer :
  • Assay standardization :
  • Use consistent solvent systems (e.g., DMSO ≤0.1% to avoid cytotoxicity).
  • Validate cell-based assays with positive controls (e.g., known enzyme inhibitors).
  • Mechanistic studies :
  • Perform surface plasmon resonance (SPR) to quantify binding affinity to target proteins.
  • Apply in silico docking (e.g., AutoDock Vina) to model interactions with active sites.
  • Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation .

Q. What strategies optimize regioselectivity in substitution reactions on the thiophene ring during derivative synthesis?

  • Methodological Answer :
  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to favor substitution at the 2- or 4-positions.
  • Catalytic systems :
  • Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings with aryl boronic acids.
  • Copper(I)-mediated Ullmann reactions for C-N bond formation.
  • Computational guidance : Density functional theory (DFT) predicts reactive sites based on frontier molecular orbitals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.